1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its molecular formula is and it has a molecular weight of approximately 294.35 g/mol. The compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic structure containing two nitrogen atoms, and a piperidine ring, a six-membered saturated ring containing one nitrogen atom. This compound is classified as a pyrazole derivative and is notable for its biological activity, especially in targeting specific proteins involved in cancer cell proliferation.
The synthesis of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves several steps of organic reactions:
These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide can be represented using various structural formulas:
InChI=1S/C14H22N4O3/c1-3-18-9-11(13(16-18)21-4-2)14(20)17-7-5-10(6-8-17)12(15)19/h9-10H,3-8H2,1-2H3,(H2,15,19)
CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)N
The compound features:
The compound engages in various chemical reactions that can be exploited for further functionalization or modification:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide primarily involves its interaction with specific proteins associated with cancer pathways:
This mechanism highlights its potential as a therapeutic agent in cancer treatment.
The physical and chemical properties of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 294.35 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in organic solvents; sparingly soluble in water |
| Melting Point | Not specified |
| Purity | Typically ≥ 95% |
These properties are essential for determining its suitability for various applications in research and drug development.
1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has several scientific uses:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2